L-Tyrosine ethyl ester hydrochloride

Übersicht

Beschreibung

L-Tyrosin-Äthylester-Monohydrochlorid: ist ein Derivat der Aminosäure L-Tyrosin. Es wird häufig in der biochemischen Forschung und in pharmazeutischen Anwendungen verwendet. Diese Verbindung ist bekannt für ihre Rolle als Prodrug, d. h. sie kann im Körper in ein aktives Medikament umgewandelt werden. L-Tyrosin-Äthylester-Monohydrochlorid wird besonders für seine verbesserte Löslichkeit und Stabilität im Vergleich zu seiner Ausgangsaminoäure L-Tyrosin geschätzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: L-Tyrosin-Äthylester-Monohydrochlorid kann durch Veresterung von L-Tyrosin mit Ethanol in Gegenwart von Chlorwasserstoff synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

- Lösen Sie L-Tyrosin in wasserfreiem Ethanol.

- Fügen Sie Chlorwasserstoffgas zu der Lösung, um den Äthylester zu bilden.

- Das Reaktionsgemisch wird dann unter Rückfluss erhitzt, um den Veresterungsprozess abzuschließen.

- Das Produkt wird durch Kristallisation oder andere geeignete Verfahren gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von L-Tyrosin-Äthylester-Monohydrochlorid ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Der Prozess kann auch zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um pharmazeutische Standards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

L-Tyrosin-Äthylester-Monohydrochlorid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Rolle bei der Proteinsynthese und Stoffwechselwegen untersucht.

Medizin: Wird auf sein potenzielles Einsatzgebiet in Medikamentenverabreichungssystemen und als Prodrug für L-Tyrosin untersucht.

Industrie: Wird bei der Herstellung von Peptidhormonen, Antibiotika und anderen Arzneimitteln eingesetzt

Wirkmechanismus

Der Wirkmechanismus von L-Tyrosin-Äthylester-Monohydrochlorid beinhaltet seine Umwandlung in L-Tyrosin im Körper. Nach der Umwandlung dient L-Tyrosin als Vorläufer für die Synthese wichtiger Neurotransmitter wie Dopamin, Noradrenalin und Adrenalin. Diese Neurotransmitter spielen eine entscheidende Rolle bei der Stimmungsregulation, der Stressreaktion und den kognitiven Funktionen .

Wirkmechanismus

The mechanism of action of L-Tyrosine Ethylester Monohydrochloride involves its conversion to L-tyrosine in the body. Once converted, L-tyrosine serves as a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, stress response, and cognitive functions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-Tyrosine ethyl ester hydrochloride plays a role in biochemical reactions as a prodrug for L-tyrosine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in crosslinking studies and as a substrate for the detection, differentiation, and characterization of various proteases and esterases .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a prodrug for L-tyrosine . It can influence cell function by replenishing catecholamine levels in the brain, which can become depleted under stressful conditions . This can help to prevent declined cognitive function under stressful, cognitively demanding conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its conversion to L-tyrosine . This conversion involves hydrolysis, which is relatively slow for short linear chains like ethyl esters . This makes this compound a useful lipophilic prodrug candidate for the slow release of L-Tyr at a targeted site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found to be very stable, with a sample of L-Tyrosine methyl ester (a similar compound) remaining stable even after 28 years stored at room temperature . Its hydrolysis rate is relatively low, suggesting that it could have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-Tyrosine . It is metabolized to produce catecholamines such as dopamine and norepinephrine . These catecholamines play crucial roles in various physiological processes, including neurotransmission and the regulation of mood .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature and its role as a prodrug for L-Tyrosine

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as a prodrug for L-Tyrosine, it is likely to be localized where L-Tyrosine and its metabolic products are needed, such as in the cytosol for protein synthesis and in synaptic vesicles for neurotransmitter production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Tyrosine Ethylester Monohydrochloride can be synthesized through the esterification of L-tyrosine with ethanol in the presence of hydrogen chloride. The reaction typically involves the following steps:

- Dissolve L-tyrosine in anhydrous ethanol.

- Add hydrogen chloride gas to the solution to form the ethyl ester.

- The reaction mixture is then refluxed to complete the esterification process.

- The product is purified by crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of L-Tyrosine Ethylester Monohydrochloride follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization and chromatography to meet pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Tyrosin-Äthylester-Monohydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Estergruppe kann hydrolysiert werden, um L-Tyrosin und Ethanol zu ergeben.

Oxidation: Die phenolische Hydroxylgruppe kann oxidiert werden, um Chinone zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, um Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie z. B. Säurechloride für Acylierungsreaktionen.

Hauptprodukte, die gebildet werden:

Hydrolyse: L-Tyrosin und Ethanol.

Oxidation: Chinone und andere oxidierte Derivate.

Substitution: Eine breite Palette substituierter Tyrosinderivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Tyrosin-Methylester: Ein weiteres Esterderivat von L-Tyrosin mit ähnlichen Eigenschaften, aber unterschiedlichen Löslichkeits- und Stabilitätsprofilen.

L-Tyrosin-Benzylester: Bekannt für seine Verwendung in bestimmten biochemischen Anwendungen.

L-Dopa-Ester: Werden bei der Behandlung der Parkinson-Krankheit eingesetzt und haben unterschiedliche pharmakologische Eigenschaften

Einzigartigkeit: L-Tyrosin-Äthylester-Monohydrochlorid ist einzigartig aufgrund seines Gleichgewichts zwischen Löslichkeit, Stabilität und einfacher Umwandlung in L-Tyrosin. Dies macht es besonders nützlich als Prodrug und in verschiedenen pharmazeutischen Anwendungen .

Eigenschaften

IUPAC Name |

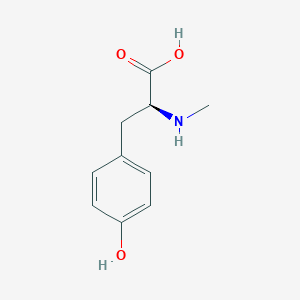

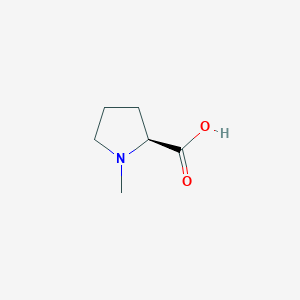

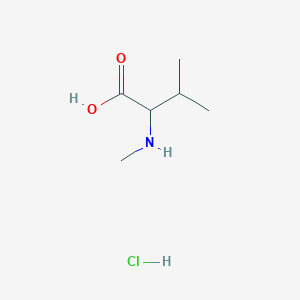

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the synthesis of L-Tyrosine ethyl ester hydrochloride and its confirmation?

A1: this compound can be synthesized using two main methods []:

Q2: Has this compound been used to investigate protease activity?

A2: Yes, this compound, often in its N-benzoyl derivative form (N-benzoyl-L-tyrosine-ethyl ester hydrochloride, BTEE), serves as a synthetic substrate to study the activity of proteases [, ]. For instance, a neutral protease (SN 687) isolated from soil bacterium WM 122 was tested for its ability to hydrolyze BTEE. The results showed that SN 687 did not hydrolyze BTEE, suggesting a specific substrate preference for this protease [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.